Fantofarone (also known as SR 33557) is a synthetic organic compound belonging to the sulfone indolizine class of chemical compounds. [] It acts as a calcium channel antagonist, specifically targeting the L-type calcium channels. [, ] Fantofarone has been investigated for its potential cardiovascular effects and has been a valuable tool in scientific research to understand calcium channel function and related physiological processes. [, , , , , , ]
Fantofarone is classified under the category of pharmaceutical agents, particularly in the class of calcium channel blockers. Its primary function is to modulate calcium ion flow across cell membranes, making it valuable in treating conditions such as hypertension and angina. The compound's synthesis and characterization have been documented in various scientific literature, highlighting its biochemical properties and potential applications in medicine.
The synthesis of Fantofarone involves multiple steps, starting with the preparation of key intermediates:
Fantofarone's molecular structure can be represented by its chemical formula . It features a complex arrangement that includes a phenolic group and a sulfonamide moiety, which are critical for its biological activity. The compound's three-dimensional conformation allows it to selectively bind to calcium channels, influencing their activity.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure and purity of Fantofarone during synthesis. For instance, NMR spectra provide insights into the hydrogen environments within the molecule, while mass spectrometry helps in determining molecular weight and fragmentation patterns .
Fantofarone undergoes several chemical reactions that are significant for its functionalization:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific outcomes depend on reaction conditions such as temperature, solvent choice, and concentration .
Fantofarone exerts its pharmacological effects primarily through selective inhibition of L-type voltage-gated calcium channels. By binding to these channels located in the plasma membrane of vascular smooth muscle cells, it prevents calcium ions from entering the cells. This reduction in intracellular calcium concentration leads to decreased muscle contraction, ultimately resulting in vasodilation and lowered blood pressure.
The compound's selectivity over other receptors (such as adrenergic or muscarinic receptors) enhances its therapeutic profile, reducing potential side effects associated with less selective agents .
Fantofarone is typically presented as a solid at room temperature with specific melting points that can vary based on purity. Its solubility characteristics are essential for formulation into pharmaceutical products.
The chemical stability of Fantofarone under various pH conditions is crucial for its application in drug formulations. Its interactions with biological molecules also dictate its pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME).
Analytical techniques such as high-performance liquid chromatography (HPLC) are often utilized to assess purity and stability over time .
Fantofarone has garnered attention for its potential applications in treating cardiovascular diseases due to its mechanism as a calcium channel blocker. Research indicates that it may effectively manage conditions like hypertension and angina by promoting vasodilation through calcium inhibition.
Additionally, ongoing studies explore its efficacy in combination therapies with other agents to enhance therapeutic outcomes against cardiovascular disorders. The compound's selective action on calcium channels makes it a candidate for further research in drug development aimed at minimizing side effects while maximizing therapeutic benefits .
Fantofarone (SR33557) represents a structurally distinct class of calcium channel antagonists characterized by its substituted indolizine backbone. Unlike classical calcium blockers (e.g., dihydropyridines, phenylalkylamines, benzothiazepines), it exhibits unique voltage-dependency and binding kinetics. Its primary mechanism involves selective inhibition of L-type voltage-gated calcium channels (VGCCs), which are critical regulators of calcium influx in excitable cells, including cardiac, neuronal, and vascular smooth muscle tissues [1] [5] [9].
Fantofarone potently inhibits L-type VGCCs with significant voltage dependence. In cardiac myocytes, its half-maximal inhibitory concentration (IC₅₀) varies dramatically based on membrane potential:
This voltage sensitivity arises from preferential binding to inactivated channel states, making Fantofarone particularly effective in pathologically depolarized tissues (e.g., ischemic myocardium). Electrophysiological studies in rat ventricular myocytes confirm its concentration-dependent reduction of L-type current (ICa,L), which directly correlates with decreased intracellular Ca²⁺ transients [2] [5]. In neuronal models (chick dorsal root ganglion neurons), Fantofarone fully blocks L-type currents (IC₅₀ = 0.35 μM) but exhibits minimal effects on T-type currents and moderate inhibition of N/P-type currents (IC₅₀ ≈ 5 μM) [1].
Table 1: Fantofarone Selectivity Profile Across Voltage-Gated Calcium Channels
Channel Type | Tissue | IC₅₀ (Fantofarone) | IC₅₀ (SR33805*) | Key Physiological Role |
---|---|---|---|---|
L-type | Cardiac myocytes | 0.35 μM | 26 nM | Excitation-contraction coupling |
Dorsal root ganglion | 0.35 μM | 26 nM | Neurotransmitter release | |
N-type | Dorsal root ganglion | ~5 μM | ~5 μM | Pain transmission |
P-type | Cerebellar Purkinje cells | ~5 μM | ~5 μM | Motor coordination |
T-type | Dorsal root ganglion | No effect | No effect | Pacemaker activity |
SR33805 is a structurally related indole derivative of Fantofarone [1].
Fantofarone binds to a novel site on the α₁-subunit of L-type VGCCs, distinct from classical drug receptors:
Fantofarone’s indolizine scaffold confers mechanistic distinctions from classical antagonists:
Table 2: Mechanistic Comparison of Fantofarone with Classical Calcium Channel Blockers
Property | Fantofarone | Verapamil | Dihydropyridines |
---|---|---|---|
Chemical Class | Substituted indolizine | Phenylalkylamine | Dihydropyridine |
Primary Target | L-type VGCC α₁-subunit | L-type VGCC | L-type VGCC |
Binding Site | Novel (allosteric) | Phenylalkylamine site | Dihydropyridine site |
Voltage Dependence | High (stronger block at depolarization) | Moderate | High |
Kd in Membranes | 1.4 × 10⁻⁶ M* | ~10⁻⁷ M | ~10⁻⁹ M |
Tissue Selectivity | Vascular > Cardiac | Cardiac ≈ Vascular | Vascular >> Cardiac |
Phospholipid Interaction | Electrostatic (acidic lipid-dependent) | Weak | Negligible |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7